molecular formula C12H14ClNO3 B1435497 3-chloropropyl N-(4-acetylphenyl)carbamate CAS No. 1803609-41-7

3-chloropropyl N-(4-acetylphenyl)carbamate

Cat. No. B1435497
M. Wt: 255.7 g/mol
InChI Key: SRBSHZHUWMARPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloropropyl N-(4-acetylphenyl)carbamate (CPAC) is a compound that is used in a variety of scientific research applications, including synthesis, biochemical and physiological effects, and lab experiments. CPAC is a versatile compound that can be used to study the effects of various molecules on the human body, as well as for synthesizing new compounds.

Scientific Research Applications

Agricultural Applications

In agriculture, carbamates like "3-chloropropyl N-(4-acetylphenyl)carbamate" are explored for their potential in enhancing the shelf life and quality of produce. For instance, post-harvest application of carbamates has shown to reduce the degradation of starch in stored potato tubers, maintaining their quality under different storage conditions (Khurana, Randhawa, & Bajaj, 1985).

Chemical Synthesis

In the realm of chemical synthesis, "3-chloropropyl N-(4-acetylphenyl)carbamate" could be involved in the synthesis of heterocyclic structures, contributing to the development of new materials and compounds. The condensation of similar carbamates with aromatic aldehydes in various conditions has led to the formation of chalcones, which are precursors to heterocyclic structures like pyrazoles, oxazoles, and pyrimidines (Velikorodov, Ionova, Temirbulatova, Titova, & Stepkina, 2013).

Environmental Monitoring

Carbamates are also studied in environmental monitoring, where biosensors have been developed to detect contaminants like cyanide, chlorophenols, and pesticides. The design of such biosensors involves the use of carbamates to enhance sensitivity and specificity, aiding in the timely detection of environmental pollutants (Besombes, Cosnier, Labbé, & Reverdy, 1995).

Analytical Chemistry

In analytical chemistry, carbamates are significant in the development of methodologies for detecting and quantifying chemical substances. For example, the chromatographic-mass spectrometric analysis of chlorphenesin, a carbamate ester, and its metabolites highlights the application of carbamates in improving analytical techniques for studying pharmacokinetics and drug metabolism (Rubio, Görgens, Krug, Okano, Fedoruk, Ahrens, Geyer, & Thevis, 2021).

properties

IUPAC Name

3-chloropropyl N-(4-acetylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-9(15)10-3-5-11(6-4-10)14-12(16)17-8-2-7-13/h3-6H,2,7-8H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBSHZHUWMARPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401200819
Record name Carbamic acid, N-(4-acetylphenyl)-, 3-chloropropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloropropyl N-(4-acetylphenyl)carbamate

CAS RN

1803609-41-7
Record name Carbamic acid, N-(4-acetylphenyl)-, 3-chloropropyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803609-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(4-acetylphenyl)-, 3-chloropropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloropropyl N-(4-acetylphenyl)carbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-chloropropyl N-(4-acetylphenyl)carbamate
Reactant of Route 3
Reactant of Route 3
3-chloropropyl N-(4-acetylphenyl)carbamate
Reactant of Route 4
Reactant of Route 4
3-chloropropyl N-(4-acetylphenyl)carbamate
Reactant of Route 5
Reactant of Route 5
3-chloropropyl N-(4-acetylphenyl)carbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-chloropropyl N-(4-acetylphenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.